1-(1,1-Difluoroethyl)-4-nitrobenzene
Overview
Description
1-(1,1-Difluoroethyl)-4-nitrobenzene is an organic compound characterized by the presence of a difluoroethyl group and a nitro group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroethylating reagent . This reaction is carried out under specific conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of 1-(1,1-Difluoroethyl)-4-nitrobenzene may involve large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high throughput and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluoroethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions:
Nickel Catalysts: Used in difluoroethylation reactions.
Hydrogen Gas: Employed in reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed:
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Benzene Derivatives: Resulting from substitution reactions.
Scientific Research Applications
1-(1,1-Difluoroethyl)-4-nitrobenzene has diverse applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Materials Science: Incorporated into polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoroethyl)-4-nitrobenzene involves its interaction with specific molecular targets. The difluoroethyl group can modulate the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. The nitro group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
1,1-Difluoroethyl chloride: A precursor used in the synthesis of difluoroethylated compounds.
1-Bromo-4-(1,1-difluoroethyl)benzene: Another difluoroethylated aromatic compound with similar properties.
Uniqueness: 1-(1,1-Difluoroethyl)-4-nitrobenzene is unique due to the presence of both the difluoroethyl and nitro groups, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-8(9,10)6-2-4-7(5-3-6)11(12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHBDVVJLJWNPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476963 | |
Record name | 1-(1,1-difluoroethyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32471-55-9 | |
Record name | 1-(1,1-difluoroethyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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